

# Hemoglobin Response & Key Efficacy Outcomes: Danicopan vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

Get Quote

| Efficacy Endpoint | Danicopan + C5 Inhibitor (n=42) | Placebo + C5 Inhibitor (n=21) | Treatment Difference & P-value |
|-------------------|---------------------------------|-------------------------------|--------------------------------|
|-------------------|---------------------------------|-------------------------------|--------------------------------|

| **Primary Endpoint: Change in hemoglobin from baseline to Week 12** | +2.94 g/dL [1] (LS Mean ± SEM: ±0.211) [2] | +0.50 g/dL [1] (LS Mean ± SEM: ±0.313) [2] | LSM Difference: **2.44 g/dL** 95% CI: 1.69 to 3.20 **P < 0.0001** [1] | | **Patients with hemoglobin increase ≥2 g/dL (without transfusion)** | **59.5%** (25/42) [1] [2] | **0%** (0/21) [1] [2] | Difference: 46.9% 95% CI: 29.2–64.7 **P < 0.0001** [1] | | **Transfusion avoidance (through Week 12)** | **83.3%** (35/42) [2] | **38.1%** (8/21) [2] | **P = 0.0004** [2] | | **Change in FACIT-Fatigue Score (from baseline to Week 12)** | +8.0 points [2] | +1.9 points [2] | LSM Difference: **6.1 points** 95% CI: 2.3 to 9.9 **P = 0.002** [2] | | **Change in Absolute Reticulocyte Count** | -35% from baseline [2] | +1.5% from baseline [2] | LSM Difference: **-87.2 x 10<sup>9</sup>/L** 95% CI: -118 to -57 **P < 0.0001** [2] | | **Control of Intravascular Hemolysis (LDH levels)** | Remained controlled [3] [2] | Remained controlled [3] [2] | Not significant (P=0.1569) [3] |

## Detailed Experimental Protocol

For researchers, the key methodological details of the pivotal ALPHA trial are as follows [1] [2]:

- **Study Design:** International, randomized, double-blind, placebo-controlled, Phase 3 trial.

- **Patient Population:** Adults with PNH and clinically significant EVH, defined as **hemoglobin  $\leq 9.5$  g/dL** and **absolute reticulocyte count  $\geq 120 \times 10^9/L$** , despite being on a stable dose of ravulizumab or eculizumab for at least 6 months.
- **Intervention:** Patients were randomized 2:1 to receive either:
  - **Danicopan:** 150 mg orally, three times daily. The dose could be escalated to 200 mg three times daily based on clinical response.
  - **Placebo:** Oral placebo, three times daily.
- **Treatment Period:** 12-week primary treatment period, with an ongoing long-term extension.
- **Concomitant Therapy:** All patients continued their established C5 inhibitor therapy (either ravulizumab or eculizumab) at their standard dosing regimens.
- **Primary Endpoint:** Change in hemoglobin concentration from baseline to Week 12.
- **Key Secondary Endpoints:** Proportion of patients with a  $\geq 2$  g/dL increase in hemoglobin in the absence of transfusion, transfusion avoidance, and change in FACIT-Fatigue score.
- **Interim Analysis:** The data presented above are from a prespecified interim analysis conducted after the first 63 randomized patients completed the 12-week period.

## Mechanism of Action and Rationale for Combination Therapy

The therapeutic rationale for adding **danicopan** stems from the **complement cascade pathophysiology** in PNH. The following diagram illustrates how **danicopan** targets a different part of the pathway compared to C5 inhibitors.



[Click to download full resolution via product page](#)

This diagram shows the **complement cascade** in PNH and drug mechanism:

- **C5 inhibitors** (Soliris/Ultomiris) block terminal complement activation, controlling **intravascular hemolysis (IVH)** but do not prevent early C3 convertase activity [4].
- **Danicopan** is an oral factor D inhibitor that blocks the **alternative pathway amplification loop**, reducing C3 convertase formation. This prevents **C3 fragment deposition** on PNH red blood cells, thereby addressing the root cause of **extravascular hemolysis (EVH)** [4] [3].

## Key Insights for Researchers and Clinicians

- **Rapid and Sustained Response:** The increase in hemoglobin with **danicopan** was observed as early as **Week 2** and was maintained through the 12-week period [3]. Long-term extension data up to 24 weeks showed that responses were consistent with the initial 12-week results [2].
- **Synergy with C5 Inhibitors:** The combination therapy maintained control of IVH (as shown by controlled LDH levels) while effectively managing EVH, offering a **dual-mechanism** approach [1] [3].
- **Clinical Relevance:** A hemoglobin increase of **≥2 g/dL** is considered clinically meaningful [2]. The data show that **danicopan** not only improved a biomarker but also translated into significant patient benefits, including reduced transfusion dependence and improved fatigue scores [1] [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Addition of danicopan to ravulizumab or eculizumab in ... [pubmed.ncbi.nlm.nih.gov]
2. Efficacy & Safety | VOYDEYA™ (danicopan) [voydeyahcp.com]
3. Danicopan as add-on to Ultomiris or Soliris improved ... [astrazeneca.com]
4. Danicopan: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Hemoglobin Response & Key Efficacy Outcomes: Danicopan vs. Placebo]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524982#danicopan-hemoglobin-response-versus-placebo>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)